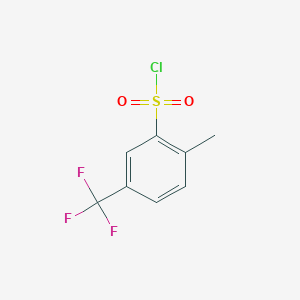

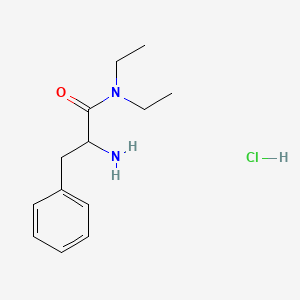

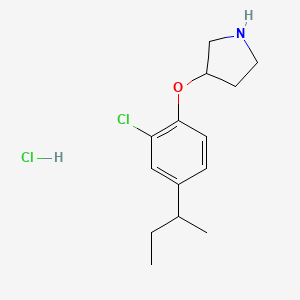

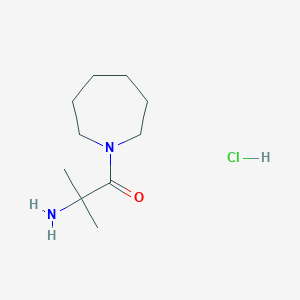

![molecular formula C9H5BrClN3 B1528935 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine CAS No. 919085-43-1](/img/structure/B1528935.png)

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

Overview

Description

“2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine” is a derivative of triazine, a class of heterocyclic compounds . Triazines are known for their remarkable reactivity and unique structure, which makes them useful in the modification and construction of new materials .

Synthesis Analysis

Triazines can be synthesized through various methods. One common method involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The substitution of Cl by primary amines on the substrate can also be achieved in high yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Molecular Structure Analysis

Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction of 1,2,3-triazine/1,2,3,5-tetrazine with amidines proceeds through an addition/N2 elimination/cyclization pathway .Physical and Chemical Properties Analysis

Triazines are known for their high chemical stability and rich nitrogen content . They have fine-tuned electronic properties and have been identified as multifunctional, adaptable, and switchable .Scientific Research Applications

Luminescent Materials for Nitroaromatic Explosives Detection

Researchers have synthesized porous luminescent covalent-organic polymers (COPs) utilizing triazine derivatives, demonstrating high sensitivity and fast response to nitroaromatic explosives. These materials exhibit high surface areas and hydrothermal stability, making them suitable for detecting explosives and small organic molecules at low concentrations (Xiang & Cao, 2012).

Antimicrobial Agents

Triazine derivatives have been explored for their antimicrobial properties. Studies on novel bisaryl hydrazino-s-triazine derivatives revealed their effectiveness against gram-positive and gram-negative bacteria, showcasing the potential of triazine-based compounds as antimicrobial agents (Chaudhari, Patel, & Hathi, 2007).

High CO2 Adsorption Materials

Microporous polymers based on 1,3,5-triazine units have been prepared, displaying significant CO2 adsorption capacities. These materials, synthesized through the Friedel-Crafts reaction, demonstrate the potential for high CO2 uptake, suggesting their applicability in gas storage and separation technologies (Lim, Cha, & Chang, 2012).

Advanced Materials for Optoelectronic Applications

Triazine-based compounds have been utilized to synthesize novel oligoarylenes with donor–acceptor systems, showing promising applications in the fabrication of organic light-emitting diodes (OLEDs). These materials exhibit excellent thermal stability and photophysical properties, underscoring the versatility of triazine derivatives in the development of optoelectronic devices (Idzik, Rapta, Cywiński, Beckert, & Dunsch, 2010).

Mechanism of Action

Target of Action

Triazine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Triazine derivatives have been found to exhibit significant activity against different tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

Triazine derivatives have been found to exhibit significant activity against different tumor cell lines , suggesting that they may have cytotoxic effects.

Action Environment

Solvent polarity has been found to have a significant impact on the emission properties of certain triazine derivatives , suggesting that environmental factors may influence the behavior of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine.

Future Directions

Triazine-based materials have shown potential for environmental pollutants, mainly relying on the large surface area and the affinity of triazinyl groups with the targets . They have satisfactory sensitivity and selectivity towards different types of analytes . Future research may focus on further developing these properties for practical applications .

Properties

IUPAC Name |

2-(3-bromophenyl)-4-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOQXTFTPJMIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.